molecular formula C19H28O3 B3416840 Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate CAS No. 951889-40-0

Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate

Cat. No.: B3416840
CAS No.: 951889-40-0
M. Wt: 304.4 g/mol
InChI Key: RGVNYQPPMMIDTK-UHFFFAOYSA-N
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Description

Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate is an organic compound with a complex structure that includes a valerate ester and a substituted phenyl group

Preparation Methods

The synthesis of Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate typically involves the esterification of 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovaleric acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural similarity to certain biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The phenyl group may also participate in hydrophobic interactions with protein binding sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate can be compared with similar compounds such as:

    Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxopentanoate: Similar structure but with a different chain length.

    Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxobutanoate: Another similar compound with a shorter chain length.

    Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxopropanoate: A compound with an even shorter chain length, highlighting the impact of chain length on chemical properties and reactivity.

These comparisons highlight the uniqueness of this compound in terms of its specific chain length and the resulting chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-7-22-17(21)10-8-9-16(20)18-13(2)11-15(12-14(18)3)19(4,5)6/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVNYQPPMMIDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001174543
Record name Ethyl 4-(1,1-dimethylethyl)-2,6-dimethyl-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-40-0
Record name Ethyl 4-(1,1-dimethylethyl)-2,6-dimethyl-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(1,1-dimethylethyl)-2,6-dimethyl-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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